molecular formula C16H16N2O5S B2560747 N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide CAS No. 672925-64-3

N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide

Cat. No.: B2560747
CAS No.: 672925-64-3
M. Wt: 348.37
InChI Key: WWEKSHDKMHRIPB-UHFFFAOYSA-N
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Description

N'-[(3-Methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide is a synthetic organic compound characterized by a central ethanimidamide backbone substituted with a 3-methoxybenzoyloxy group and a phenylsulfonyl moiety. Ethanimidamide derivatives are often explored for their roles as intermediates in organic synthesis, enzyme inhibitors, or receptor ligands due to their diverse functional groups .

Properties

IUPAC Name

[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-13-7-5-6-12(10-13)16(19)23-18-15(17)11-24(20,21)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEKSHDKMHRIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON=C(CS(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)O/N=C(/CS(=O)(=O)C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxybenzoyl Intermediate: The synthesis begins with the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.

    Formation of the Ethanimidamide Intermediate: Separately, ethanimidamide is prepared by reacting ethylamine with an appropriate sulfonyl chloride to form the phenylsulfonyl derivative.

    Coupling Reaction: The final step involves the coupling of the methoxybenzoyl chloride with the phenylsulfonyl ethanimidamide in the presence of a base such as triethylamine to yield N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide, highlighting differences in substituents, molecular weights, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³) Reference
N'-[(4-Fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide C₁₅H₁₃FN₂O₄S 336.34 4-Fluorobenzoyloxy, phenylsulfonyl 503.5 ± 60.0 1.36 ± 0.1
2-[(4-Chlorophenyl)sulfonyl]-N'-[(2,2-dimethylpropanoyl)oxy]ethanimidamide C₁₄H₁₆ClN₄O₃S 349.82 4-Chlorophenylsulfonyl, 2,2-dimethylpropanoyloxy N/A N/A
N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide C₁₀H₁₃N₃O₃ 223.23 Ethoxycarbonyloxy, pyridin-4-yl N/A N/A
N'-[(Isopropylcarbamoyl)oxy]-2-[(1-methylimidazol-2-yl)sulfanyl]ethanimidamide C₁₀H₁₇N₅O₂S 283.34 Isopropylcarbamoyloxy, 1-methylimidazol-2-ylsulfanyl N/A N/A
Key Observations:

Pyridin-4-yl substituents (as in ) introduce aromatic nitrogen, which may improve solubility in polar solvents compared to phenylsulfonyl groups.

Physicochemical Properties :

  • The 4-fluorobenzoyloxy analog has a high predicted boiling point (503.5°C), likely due to strong intermolecular interactions from the polar sulfonyl and fluorinated groups .
  • Lower molecular weight compounds (e.g., ) may exhibit higher volatility but reduced thermal stability.

Biological Activity

N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide, with the CAS number 1261924-06-4, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O5S, and its structure includes:

  • A methoxybenzoyl group
  • A phenylsulfonyl group
  • An ethanimidamide moiety

This unique combination of functional groups is believed to contribute to its biological activity by enhancing interactions with specific molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can lead to altered cellular signaling and function.
  • Receptor Modulation : By binding to specific receptors, it can modulate their activity, potentially influencing pathways related to inflammation, cancer progression, or other disease processes.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits biological activity:

  • Anticancer Activity : Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has shown better efficacy than standard chemotherapeutic agents in certain models.
  • Anti-inflammatory Effects : It has been suggested that the compound could reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Anticancer Studies

In a study published in a peer-reviewed journal, this compound was tested against FaDu hypopharyngeal tumor cells. The results demonstrated:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects compared to the reference drug bleomycin.
  • Apoptosis Induction : Treatment with this compound led to increased apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
Study ReferenceCell LineIC50 (µM)Mechanism of Action
FaDu15Induction of apoptosis
Various Tumors10Enzyme inhibition

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of the compound, revealing:

  • Cytokine Inhibition : The compound significantly reduced levels of TNF-alpha and IL-6 in vitro.
  • Mechanistic Insights : It was suggested that the methoxy group enhances binding affinity to target proteins involved in inflammatory responses.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to assess its unique properties:

Compound NameStructure FeaturesBiological Activity
N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamideMethyl group instead of methoxyModerate anticancer activity
N'-[(3-chlorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamideChlorine substitutionEnhanced enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : React 3-methoxybenzoyl chloride with a hydroxylamine derivative to form the (3-methoxybenzoyl)oxy intermediate.
  • Step 2 : Introduce the phenylsulfonyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Amidination using reagents like ammonium chloride or amidine precursors under anhydrous conditions . Key conditions include temperature control (50–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like DMAP. Yield optimization requires iterative purification (e.g., column chromatography) .

Q. How to characterize the purity and structural integrity of this compound?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl signals at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

Q. What analytical techniques confirm the presence of the ethanimidamide functional group?

  • Infrared (IR) Spectroscopy : Look for N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹).
  • ¹³C NMR : Identify the amidine carbon at δ 160–170 ppm .

Advanced Research Questions

Q. How to address low yields in the final coupling step during synthesis?

Low yields often stem from steric hindrance or side reactions. Mitigation strategies:

  • Optimize Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Activate Leaving Groups : Replace chloride with triflate or tosylate groups to improve reactivity .
  • Catalytic Systems : Employ Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved .

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